Galloflavin Potassium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

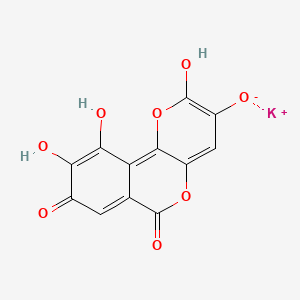

Galloflavin Potassium is a novel lactate dehydrogenase inhibitor that can be used for the research of cancer . It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis .

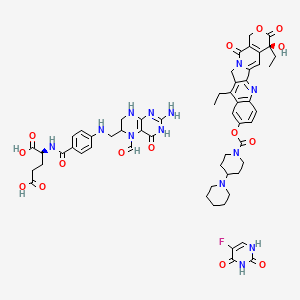

Molecular Structure Analysis

The molecular structure of Galloflavin Potassium is represented by the formula C12H5KO8 . It has been found to bind to NLRP3, not ASC protein .Physical And Chemical Properties Analysis

Galloflavin Potassium has a molecular weight of 316.26 . It’s a member of the group 1 of alkali cations, sometimes also referred to group IA . Its atomic number is 19 and atomic weight is 39.0983 g mol −1 . As other members of the alkali metals family, potassium is highly reactive .Scientific Research Applications

Treatment of Triple Negative Breast Cancer (TNBC)

Galloflavin, a potent LDHB inhibitor, has been utilized in research to inhibit TNBC cell proliferation . The research involved the use of Galloflavin in combination with Electrochemotherapy (ECT), which involves the application of electrical pulses (EP), to enhance Galloflavin uptake . The study used MDA-MB-231, human TNBC cells, and results indicated a TNBC cell viability of as low as 22%, demonstrating the potential of this novel treatment .

Proteomic Assessment in TNBC

In another study, Galloflavin was used in combination with electrical pulses to treat MDA-MB-231, the human triple-negative breast cancer cells . The study conducted a label-free, high throughput, quantitative proteomics assessment and found that 172 proteins were significantly downregulated, while 222 proteins were significantly upregulated . The results indicated the effect of the EP+GF combination in reducing the proliferation of the TNBC cells .

Inhibiting Malignant Behavior of Colorectal Cancer Cells

Galloflavin treatment could significantly attenuate the malignant behavior of SW480 in the inflammatory microenvironment and inhibit the migration and invasion capabilities of SW480 .

Mechanism of Action

- The primary targets of Galloflavin are both the LDH-A and LDH-B isoforms . LDH-A is predominantly expressed in cancer cells and plays a crucial role in aerobic glycolysis (the Warburg effect), while LDH-B is found in various tissues.

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

properties

IUPAC Name |

potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYKQDMPYEPEX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5KO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galloflavin Potassium | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.